molecular formula C₃₉H₃₉D₅N₈O₁₀S₂ B1155064 N-Piperacillinyl Ampicillin-d5

N-Piperacillinyl Ampicillin-d5

Cat. No.: B1155064
M. Wt: 853.98
Attention: For research use only. Not for human or veterinary use.
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Description

N-Piperacillinyl Ampicillin-d5 is a deuterium-labeled compound structurally derived from the β-lactam antibiotic ampicillin, modified with a piperacillin moiety. Its IUPAC name, (2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, reflects its dual β-lactam structure and deuterium substitution . Primarily used as an internal standard in analytical chemistry, it enables precise quantification of ampicillin and piperacillin in complex matrices (e.g., environmental water, biological samples) via ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) .

Properties

Molecular Formula

C₃₉H₃₉D₅N₈O₁₀S₂

Molecular Weight

853.98

Synonyms

[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Isotopic Labeling

Compound Molecular Formula Molecular Weight Deuterium Substitution Key Structural Features
N-Piperacillinyl Ampicillin-d5 C₃₈H₄₄D₅N₇O₁₂S₂ ~880.9* 5 deuterium atoms Combines ampicillin and piperacillin moieties
Ampicillin-d5 C₁₆H₁₄D₅N₃O₄S 354.44 5 deuterium atoms Deuterated phenyl group in side chain
Piperacillin-d5 C₂₃H₂₂D₅N₅O₇S 522.6 5 deuterium atoms Deuterated N-methyl groups
Ampicillin C₁₆H₁₉N₃O₄S 349.40 None Basic β-lactam structure with amino group
Piperacillin C₂₃H₂₇N₅O₇S 517.56 None Extended spectrum with piperazine ring

Pharmacokinetics and Stability

  • Deuterated Compounds: Ampicillin-d5 and piperacillin-d5 are chemically stable under recommended storage conditions (−20°C), with shelf lives exceeding 12 months in solution . Non-deuterated ampicillin and piperacillin degrade faster under similar conditions due to β-lactam ring susceptibility to hydrolysis .
  • Pharmacokinetic Studies : Ampicillin-d5 enables accurate measurement of ampicillin’s tissue penetration (e.g., bone and plasma) in pharmacokinetic models, showing a terminal half-life (t₁/₂) of ~1.3 hours in humans . Piperacillin, when combined with tazobactam, demonstrates distinct pharmacokinetics (e.g., higher tissue distribution) but lacks deuterated analogs for comparative studies in the evidence .

Key Research Findings

Environmental Monitoring : Ampicillin-d5 is critical for quantifying ampicillin residues in water samples, achieving recovery rates >90% when paired with citrate buffer and EDTA .

Personalized Medicine: Deuterated standards like ampicillin-d5 support precision dosing in immunocompromised patients, reducing toxicity risks .

Regulatory Compliance : Strict guidelines (e.g., EMA SANTE/11813/2017) mandate deuterated internal standards for antibiotic residue analysis, ensuring data reliability .

Q & A

Q. What are the established methods for synthesizing and characterizing N-Piperacillinyl Ampicillin-d5?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., aromatic rings or side chains) via hydrogen-deuterium exchange or deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Purity is assessed using reversed-phase HPLC with UV detection, as outlined in pharmacopeial standards . For structural elucidation, tandem MS and infrared (IR) spectroscopy are recommended to verify β-lactam ring integrity and side-chain modifications .

Q. Which analytical techniques are critical for ensuring the purity and stability of this compound in experimental settings?

  • Methodological Answer :
  • HPLC-UV/Vis : Quantifies impurities and degradation products under accelerated stability conditions (e.g., pH, temperature variations) .
  • LC-MS/MS : Detects trace-level contaminants and isotopic purity, ensuring ≥98% deuterium enrichment .
  • Karl Fischer titration : Monitors residual water content, critical for hygroscopic deuterated compounds .
    Stability studies should follow ICH guidelines, with data reported as mean ± SD across triplicate trials .

Q. How does the deuterium labeling in this compound influence its bioactivity compared to the non-deuterated form?

  • Methodological Answer : Comparative bioactivity assays (e.g., minimum inhibitory concentration (MIC) tests against Escherichia coli or Staphylococcus aureus) are essential. Deuterium’s kinetic isotope effect may alter metabolic stability, requiring time-kill curve analyses to assess bactericidal kinetics. Use non-deuterated Ampicillin as a control, and validate results via log-phase growth inhibition assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying the pharmacokinetic (PK) profile of this compound in preclinical models?

  • Methodological Answer :
  • In vivo PK studies : Administer deuterated and non-deuterated forms to rodents via IV/oral routes. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose. Use LC-MS/MS to quantify drug concentrations and calculate AUC, Cmax, and t1/2. Apply compartmental modeling to compare absorption/deuterium effects .
  • Tissue distribution : Employ autoradiography or whole-body imaging if radiolabeled analogs are available .

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robustness studies. For example:
  • Controlled degradation studies : Expose the compound to oxidative (H2O2), thermal (40°C), and photolytic (UV light) stress. Analyze degradation products via HR-MS and NMR to identify structural vulnerabilities .
  • Statistical reconciliation : Use ANOVA to compare batch-to-batch variability, and apply QbD (Quality by Design) principles to optimize storage protocols .

Q. What strategies validate the isotopic fidelity of this compound in metabolic tracing studies?

  • Methodological Answer :
  • Isotope ratio mass spectrometry (IRMS) : Quantifies <sup>2</sup>H/<sup>1</sup>H ratios in excreted metabolites (e.g., penicilloic acid derivatives) .
  • In vitro metabolism assays : Incubate with liver microsomes and use deuterium-specific fragment ions in MS/MS to track metabolic pathways .

Data Presentation and Compliance

Q. How should researchers report synthesis and characterization data for this compound in compliance with journal guidelines?

  • Methodological Answer : Follow ICMJE and IUPAC standards:
  • Tables : Include retention times (HPLC), δ values (NMR), and m/z ratios (MS) with error margins .
  • Figures : Provide chromatograms with baseline resolution and NMR spectra annotated with coupling constants .
  • Ethical reporting : Disclose deuterium source (e.g., D2O, deuterated solvents) and synthesis yields to ensure reproducibility .

Comparative and Mechanistic Studies

Q. What in vitro models best elucidate the mechanism of action of this compound against β-lactamase-producing bacteria?

  • Methodological Answer :
  • β-lactamase inhibition assays : Use nitrocefin as a chromogenic substrate to measure enzyme activity in the presence/absence of the deuterated compound .
  • Time-lapse microscopy : Monitor bacterial cell wall lysis in Pseudomonas aeruginosa biofilms treated with deuterated vs. non-deuterated forms .

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